2-氨基-4-氰基-1H-咪唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

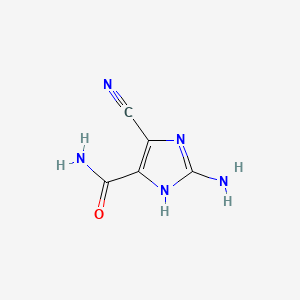

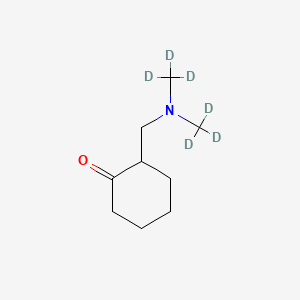

“2-Amino-4-cyano-1H-imidazole-5-carboxamide” is a small molecule with the molecular formula C5H5N5O . It is also known as “Aminoimidazole carboxamide” and is currently being investigated for use in the treatment of allergic rhinitis and pediatric indications .

Synthesis Analysis

The synthesis of imidazoles, including “2-Amino-4-cyano-1H-imidazole-5-carboxamide”, has seen recent advances. The process involves the regiocontrolled synthesis of substituted imidazoles, which are key components to functional molecules used in a variety of everyday applications . A full atom-economical domino method has been developed for the preparation of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates by transannulation of 5-alkoxyisoxazoles with malononitrile under Fe (ii) catalysis .Molecular Structure Analysis

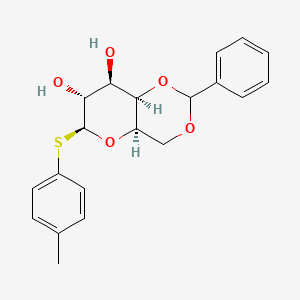

The molecular structure of “2-Amino-4-cyano-1H-imidazole-5-carboxamide” is characterized by its InChI code: 1S/C4H6N4O/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8) and its SMILES string: NC(=O)C1=C(N)N=CN1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-4-cyano-1H-imidazole-5-carboxamide” include a molecular weight of 126.12, a melting point of 164-170 degrees Celsius, and a purity of 95%. It is stored at a temperature of 4 degrees Celsius and is in powder form . Its water solubility is 124.0 mg/mL .科学研究应用

Medicinal Chemistry: Anticancer Agents

Imidazole derivatives, including 2-Amino-4-cyano-1H-imidazole-5-carboxamide, are extensively studied for their anticancer properties. They are known to inhibit various cancer cell lines by interfering with cell proliferation and inducing apoptosis. The cyano and amino groups present in the compound contribute to its bioactivity, making it a valuable scaffold in the design of novel anticancer drugs .

Antimicrobial Applications

The imidazole ring is a core structure in many antimicrobial agents. The presence of the cyano and amino substituents enhances the compound’s ability to interact with bacterial enzymes, disrupting their function and leading to bacterial cell death. This makes 2-Amino-4-cyano-1H-imidazole-5-carboxamide a potential candidate for developing new antibiotics .

Agricultural Chemistry: Fungicides and Herbicides

In agriculture, imidazole derivatives serve as active ingredients in fungicides and herbicides. Their mechanism involves inhibiting the growth of harmful fungi and weeds, protecting crops and improving yield. The structural features of 2-Amino-4-cyano-1H-imidazole-5-carboxamide can be optimized to target specific plant pathogens .

Organic Synthesis: Building Blocks

Imidazole derivatives are pivotal in organic synthesis, serving as building blocks for more complex molecules. The functional groups in 2-Amino-4-cyano-1H-imidazole-5-carboxamide offer multiple sites for reactions, enabling the construction of diverse organic compounds with wide-ranging applications .

Material Science: Ionic Liquids

Imidazoles are key components in the formation of ionic liquids, which are salts in the liquid state at room temperature. These liquids have unique properties like low volatility and high thermal stability, making them suitable for various industrial processes. The compound could be used to synthesize new types of ionic liquids .

Enzyme Inhibition

Imidazole rings mimic the structure of histidine, an amino acid that often acts as an active site in enzymes. Therefore, imidazole derivatives can act as enzyme inhibitors, regulating biological pathways and serving as a tool for studying enzyme mechanisms .

Organometallic Catalysis: N-Heterocyclic Carbenes (NHCs)

2-Amino-4-cyano-1H-imidazole-5-carboxamide can be utilized in the synthesis of NHCs, which are valuable ligands in organometallic catalysis. NHCs facilitate various catalytic reactions, including cross-coupling and hydrogenation, due to their strong σ-donating and π-accepting abilities .

Neuropharmacology: GABA Receptor Modulation

Imidazole derivatives have been explored for their potential to modulate GABA receptors in the brain, which could lead to new treatments for neurological disorders such as anxiety, epilepsy, and insomnia. The specific substituents on the imidazole ring influence the compound’s affinity and efficacy at these receptors .

作用机制

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making imidazole derivatives valuable for treatment development .

Mode of Action

Imidazole derivatives are known to interact with their targets, leading to changes that result in a variety of biological activities . The exact interaction and resulting changes would depend on the specific target and the structure of the imidazole derivative.

Biochemical Pathways

Imidazole derivatives are known to affect a diverse range of biological activities, suggesting they may influence multiple biochemical pathways . The downstream effects would depend on the specific pathways affected.

Result of Action

Imidazole derivatives are known to have various biological activities, suggesting that they could have multiple molecular and cellular effects .

未来方向

属性

IUPAC Name |

2-amino-4-cyano-1H-imidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-1-2-3(4(7)11)10-5(8)9-2/h(H2,7,11)(H3,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCUWIMIPGRPBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(NC(=N1)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652429 |

Source

|

| Record name | 2-Amino-4-cyano-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-cyano-1H-imidazole-5-carboxamide | |

CAS RN |

125815-68-1 |

Source

|

| Record name | 2-Amino-4-cyano-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B561900.png)

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B561901.png)

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)

![(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B561918.png)

![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B561922.png)